molecular formula C5H5F5O2 B1294403 Ethyl pentafluoropropionate CAS No. 426-65-3

Ethyl pentafluoropropionate

Cat. No.: B1294403
CAS No.: 426-65-3
M. Wt: 192.08 g/mol
InChI Key: DBOFMRQAMAZKQY-UHFFFAOYSA-N
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Safety and Hazards

Ethyl pentafluoropropionate is a highly flammable liquid and vapor . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . It is also advised to keep away from heat/sparks/open flames/hot surfaces .

Mechanism of Action

Target of Action

Ethyl pentafluoropropionate is primarily used as a source of pentafluoroethyl in the synthesis of various chemical compounds . Its primary targets are therefore the reactants in these synthesis reactions.

Mode of Action

The compound interacts with its targets through chemical reactions, contributing its pentafluoroethyl group to the synthesis of other compounds . The exact nature of these interactions depends on the specific reaction conditions and the other reactants involved.

Biochemical Pathways

This compound is involved in the synthesis of various compounds. For example, it has been used in the direct synthesis of pentafluoroethyl copper (CuC2F5) and in the synthesis of C-6 substituted fluoroalkenyl 2,4-dimethoxypyrimidine derivative . The downstream effects of these reactions depend on the properties of the synthesized compounds.

Result of Action

The primary result of this compound’s action is the synthesis of other compounds, such as pentafluoroethyl copper and C-6 substituted fluoroalkenyl 2,4-dimethoxypyrimidine derivative . The molecular and cellular effects of these compounds would depend on their specific structures and properties.

Biochemical Analysis

Biochemical Properties

Ethyl pentafluoropropionate plays a significant role in biochemical reactions, particularly in the synthesis of fluorinated compounds. . This interaction is crucial for the synthesis of complex fluorinated compounds used in pharmaceuticals and agrochemicals. The nature of these interactions often involves the formation of covalent bonds between this compound and the active sites of enzymes, leading to enzyme inhibition or activation .

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of key signaling proteins, leading to altered cellular responses. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes . These effects can result in changes in cellular metabolism, including alterations in the production and utilization of metabolic intermediates.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, leading to enzyme inhibition or activation . This binding often involves the formation of covalent bonds with the active sites of enzymes, resulting in changes in enzyme activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the transcription of specific genes, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to changes in its biochemical activity . Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and cellular metabolism . These effects can be observed in both in vitro and in vivo studies, highlighting the importance of considering the temporal aspects of its use in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing enzyme activity and improving cellular function . At high doses, this compound can be toxic, leading to adverse effects such as enzyme inhibition, cellular damage, and even cell death . These threshold effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate the synthesis of fluorinated compounds . It can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes . These interactions are crucial for the production of complex fluorinated compounds used in pharmaceuticals and other applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its biochemical activity . The transport and distribution of this compound are essential for its effective use in biochemical applications.

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its biochemical effects . This localization is often directed by targeting signals and post-translational modifications that guide the compound to specific organelles . The subcellular localization of this compound is crucial for its activity and function in biochemical reactions.

Properties

IUPAC Name

ethyl 2,2,3,3,3-pentafluoropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F5O2/c1-2-12-3(11)4(6,7)5(8,9)10/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOFMRQAMAZKQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2059980
Record name Ethyl perfluoropropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2059980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

426-65-3
Record name Ethyl 2,2,3,3,3-pentafluoropropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=426-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 2,2,3,3,3-pentafluoro-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000426653
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 2,2,3,3,3-pentafluoro-, ethyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl perfluoropropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2059980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl pentafluoropropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.404
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What role does Ethyl Pentafluoropropionate play in the synthesis of fluorinated organic compounds, as highlighted in the research?

A1: this compound serves as a reagent in the synthesis of 1-fluoroaryl-1,3-diketones []. The research demonstrates its use in reactions with methyl 1-fluoroaryl ketone in the presence of sodamide. This process leads to the formation of the desired diketone product. Additionally, the research highlights the use of this compound in the direct synthesis of pentafluoroethyl copper (CuC2F5) []. This copper reagent is valuable for introducing the pentafluoroethyl (C2F5) group into other molecules, as demonstrated by its successful application in pentafluoroethylation reactions with arylboronic acids and aryl bromides.

Q2: Can you elaborate on the significance of using this compound as a source for the C2F5 group, as mentioned in the second research paper?

A2: this compound is highlighted as an economical and readily available source for the C2F5 group []. The direct synthesis of CuC2F5 from this compound offers advantages in terms of cost-effectiveness and operational simplicity compared to other methods. The high yield obtained in the synthesis further underscores the practicality and efficiency of using this compound for this purpose. This approach provides a valuable tool for incorporating the C2F5 group, which can significantly influence the properties of organic molecules, making them relevant for various applications, including pharmaceutical and materials science.

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